molecular formula C16H16O2 B030891 1-(3-(Benzyloxy)phenyl)propan-1-one CAS No. 37951-47-6

1-(3-(Benzyloxy)phenyl)propan-1-one

Cat. No.: B030891
CAS No.: 37951-47-6
M. Wt: 240.3 g/mol
InChI Key: JSKCFWWAJLLROT-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C16H16O2 It is characterized by a benzyl ether group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Benzyloxy)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-(benzyloxy)benzaldehyde with propanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzyloxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(Benzyloxy)phenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The benzyl ether group may also play a role in enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

1-(3-(Benzyloxy)phenyl)propan-1-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, particularly the position and nature of the substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKCFWWAJLLROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596841
Record name 1-[3-(Benzyloxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37951-47-6
Record name 1-[3-(Benzyloxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(benzyloxy)phenyl]propan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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